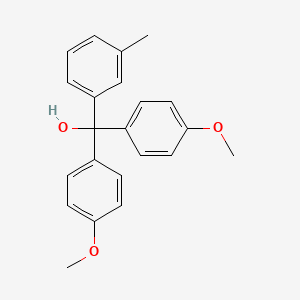

4,4'-Dimethoxy-3''-methyltrityl alcohol

Description

Structure

3D Structure

Properties

CAS No. |

541540-97-0 |

|---|---|

Molecular Formula |

C22H22O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

bis(4-methoxyphenyl)-(3-methylphenyl)methanol |

InChI |

InChI=1S/C22H22O3/c1-16-5-4-6-19(15-16)22(23,17-7-11-20(24-2)12-8-17)18-9-13-21(25-3)14-10-18/h4-15,23H,1-3H3 |

InChI Key |

CVEOHCDYVDNANP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4,4 Dimethoxy 3 Methyltrityl Alcohol

Grignard Reagent-Mediated Synthesis of 4,4'-Dimethoxy-3''-methyltrityl Alcohol

The construction of 4,4'-Dimethoxy-3''-methyltrityl alcohol is effectively achieved through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable carbonyl compound. This classic approach allows for the convergent assembly of the target molecule from readily available precursors.

Reaction Pathways and Precursor Selection from Halogenated Aromatic Compounds and Methyl Esters

Two principal retrosynthetic pathways can be envisioned for the synthesis of 4,4'-Dimethoxy-3''-methyltrityl alcohol using the Grignard reaction.

Pathway A involves the reaction of two equivalents of a Grignard reagent derived from a 4-alkoxy-substituted halobenzene with a methyl ester of a 3-methyl-4-methoxybenzoic acid. Specifically, this would entail the reaction of p-anisylmagnesium bromide with methyl 4-methoxy-3-methylbenzoate. The initial step is the nucleophilic attack of the Grignard reagent on the ester carbonyl, leading to the formation of a ketone intermediate, 4,4'-dimethoxy-3'-methylbenzophenone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form the magnesium alkoxide of the final product, which upon acidic workup, yields the tertiary alcohol.

Pathway B offers an alternative approach where a Grignard reagent bearing the 3-methyl-4-methoxyphenyl moiety reacts with a benzophenone (B1666685) derivative. In this case, 4-methoxy-3-methylphenylmagnesium bromide would be reacted with 4,4'-dimethoxybenzophenone. This pathway involves a single addition of the Grignard reagent to the ketone to furnish the desired product after an acidic workup.

The selection of precursors is guided by the commercial availability and stability of the starting materials. Halogenated aromatic compounds such as 4-bromoanisole (B123540) and 4-bromo-2-methylanisole (B88804) are common starting points for the generation of the necessary Grignard reagents. The corresponding methyl esters, methyl 4-methoxybenzoate (B1229959) and methyl 4-methoxy-3-methylbenzoate, serve as the electrophilic partners.

| Precursor Type | Compound Name | Role in Synthesis |

|---|---|---|

| Halogenated Aromatic | 4-Bromoanisole | Source of p-anisylmagnesium bromide |

| Halogenated Aromatic | 4-Bromo-2-methylanisole | Source of 4-methoxy-3-methylphenylmagnesium bromide |

| Methyl Ester | Methyl 4-methoxybenzoate | Electrophilic carbonyl source |

| Ketone | 4,4'-Dimethoxybenzophenone | Electrophilic carbonyl source |

Optimization and Yield Considerations in Laboratory-Scale Synthesis

The successful laboratory-scale synthesis of 4,4'-Dimethoxy-3''-methyltrityl alcohol via the Grignard reaction hinges on the careful control of several experimental parameters to maximize the yield and purity of the product.

Formation of the Grignard Reagent: The initial step, the formation of the Grignard reagent from the corresponding aryl halide and magnesium metal, is critical. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organomagnesium species by moisture or oxygen. Activation of the magnesium turnings, often with a small crystal of iodine or 1,2-dibromoethane, is sometimes necessary to initiate the reaction.

Reaction Conditions: The addition of the Grignard reagent to the ester or ketone is generally performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and minimize side reactions. The stoichiometry of the reactants is crucial; when starting from a methyl ester, at least two equivalents of the Grignard reagent are required. An excess of the Grignard reagent is often used to ensure complete conversion of the starting material.

Workup and Purification: After the reaction is complete, a careful workup procedure is necessary to hydrolyze the intermediate magnesium alkoxide and separate the desired alcohol. This is typically achieved by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The crude product is then extracted into an organic solvent, dried, and purified. Common purification techniques include recrystallization or column chromatography on silica (B1680970) gel.

| Parameter | Consideration | Typical Conditions/Observations |

|---|---|---|

| Solvent | Must be anhydrous and ethereal. | Diethyl ether or THF are commonly used. |

| Temperature | Control of exothermicity. | Addition of Grignard reagent at 0 °C. |

| Stoichiometry | Ensuring complete reaction. | >2 equivalents of Grignard reagent for esters. |

| Purity of Reactants | Avoiding side reactions. | Use of dry and pure starting materials. |

| Workup Procedure | Efficient product isolation. | Quenching with saturated NH4Cl solution. |

Mechanistic Insights into the Formation of Triarylmethanol Scaffolds

The formation of triarylmethanol scaffolds via the Grignard reaction with a methyl ester proceeds through a well-established two-step nucleophilic addition mechanism.

The first step involves the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the methyl ester. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This attack leads to the formation of a tetrahedral intermediate, a magnesium alkoxide.

This intermediate is unstable and readily collapses. The methoxy (B1213986) group (-OCH3) of the original ester is a competent leaving group. The expulsion of the methoxide (B1231860) ion regenerates the carbonyl group, resulting in the formation of a ketone. This ketone is more reactive towards nucleophilic attack than the starting ester because the electron-donating resonance effect of the ester's alkoxy group, which partially delocalizes the positive charge on the carbonyl carbon, is absent in the ketone.

Consequently, a second equivalent of the Grignard reagent rapidly attacks the newly formed ketone in another nucleophilic addition step. This leads to the formation of a second tetrahedral intermediate, the magnesium alkoxide of the final tertiary alcohol.

Iii. the Chemical Principles of Hydroxyl Protection Via Trityl Groups, Exemplified by 4,4 Dimethoxy 3 Methyltrityl Alcohol

Fundamental Role of Trityl Protecting Groups in Enabling Chemoselective Transformations

Trityl protecting groups, including the 4,4'-Dimethoxy-3''-methyltrityl group, play a pivotal role in orchestrating chemoselective transformations, particularly in the synthesis of complex molecules such as nucleosides, carbohydrates, and polyfunctional natural products. total-synthesis.comacs.org The primary function of these groups is to temporarily block one or more hydroxyl groups, preventing them from participating in reactions while other parts of the molecule are being modified. ajchem-a.com

The utility of the trityl group stems from several key characteristics:

Steric Bulk : The triphenylmethyl framework is sterically demanding, which allows for the selective protection of sterically accessible hydroxyl groups, most notably primary alcohols, in the presence of more hindered secondary or tertiary alcohols. total-synthesis.com

Acid Labile, Base Stable : Trityl ethers are stable under a wide range of neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. However, they are readily cleaved under acidic conditions, allowing for selective deprotection. acs.orgnih.gov

Tunable Reactivity : The reactivity of the trityl group can be finely tuned by introducing substituents onto the phenyl rings. Electron-donating groups, such as methoxy (B1213986) and methyl groups, enhance the stability of the trityl cation intermediate, thereby increasing the lability of the protecting group under acidic conditions. total-synthesis.comumich.edu This tunability allows for the development of a suite of trityl derivatives with varying degrees of acid sensitivity, which is crucial for orthogonal protection strategies in multistep synthesis.

The 4,4'-Dimethoxy-3''-methyltrityl group, as a substituted dimethoxytrityl (DMT) derivative, embodies these principles. The two methoxy groups significantly increase its acid lability compared to the parent trityl group, while the additional methyl group is expected to further fine-tune this reactivity.

Mechanisms of Tritylation for Hydroxyl Functionalization

The protection of a hydroxyl group as a trityl ether, a process known as tritylation, typically proceeds via a nucleophilic substitution reaction. The most common method involves the reaction of the alcohol with a trityl halide, such as 4,4'-Dimethoxy-3''-methyltrityl chloride, in the presence of a non-nucleophilic base like pyridine. total-synthesis.com

The mechanism of tritylation is generally accepted to proceed through an S(_{N})1 pathway . total-synthesis.comtubitak.gov.tr This is due to the exceptional stability of the tertiary carbocation intermediate that is formed upon the departure of the leaving group from the tritylating agent.

The key steps in the S(_{N})1 mechanism are:

Formation of the Trityl Cation : The trityl halide, in the presence of a Lewis acid or a polar solvent, dissociates to form a highly stable trityl carbocation. The stability of this cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. In the case of 4,4'-Dimethoxy-3''-methyltrityl chloride, the electron-donating methoxy and methyl groups further stabilize the carbocation through resonance and inductive effects, respectively. total-synthesis.com

Nucleophilic Attack : The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic trityl carbocation.

Deprotonation : A base, typically the solvent (e.g., pyridine) or an added amine, removes the proton from the newly formed oxonium ion to yield the neutral trityl ether and the protonated base.

It is important to note that a direct S(_{N})2 attack of the alcohol on the trityl halide is sterically hindered and therefore highly unlikely. total-synthesis.com

The formation of trityl ethers is generally a favorable process, leading to thermodynamically stable products. The stability of the resulting trityl ether is influenced by several factors, including the nature of the alcohol and the specific trityl derivative used.

From a kinetic perspective , the rate of tritylation is largely dependent on the rate of formation of the trityl carbocation. As mentioned, electron-donating substituents on the phenyl rings accelerate this step, leading to faster reaction rates. Therefore, the formation of a 4,4'-Dimethoxy-3''-methyltrityl ether is expected to be kinetically facile. The steric accessibility of the hydroxyl group also plays a significant role; primary alcohols react much faster than secondary alcohols, and tertiary alcohols are generally unreactive. acs.org

From a thermodynamic standpoint , the stability of the trityl ether bond is significant, rendering it robust under various non-acidic reaction conditions. However, the key to its utility as a protecting group lies in the fact that this stability can be readily overcome under acidic conditions, allowing for its selective removal. The equilibrium of the tritylation reaction can be driven towards the product by using an excess of the tritylating agent or by removing the byproduct (e.g., HCl) with a base.

Acid-Labile Deprotection Methodologies for Trityl Ethers

The removal of a trityl protecting group is most commonly achieved under acidic conditions. total-synthesis.com The mechanism of deprotection is essentially the reverse of the final steps of the protection reaction, proceeding through a protonated ether intermediate that cleaves to form the alcohol and the stable trityl carbocation.

A variety of acidic reagents and conditions can be employed for the deprotection of trityl ethers, with the choice depending on the lability of the specific trityl group and the sensitivity of other functional groups in the molecule.

Common deprotection methodologies include:

Protic Acids :

Mild Acids : Acetic acid (often in aqueous solution, e.g., 80% acetic acid) is a common reagent for the removal of more labile trityl groups like DMT. total-synthesis.com

Stronger Acids : For more robust trityl groups, stronger acids such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) are often used, typically in an inert solvent like dichloromethane. ajchem-a.com Formic acid has also been shown to be effective. total-synthesis.com

Lewis Acids : Lewis acids such as zinc bromide (ZnBr({2})), magnesium bromide (MgBr({2})), or boron trifluoride etherate (BF({3})•OEt({2})) can also effect the cleavage of trityl ethers. total-synthesis.com These reagents coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.

Catalytic Hydrogenolysis : While not as common for deprotection, trityl ethers can sometimes be cleaved by catalytic hydrogenolysis (e.g., H(_{2}), Pd/C), although this method is more typically used for benzyl (B1604629) ethers.

The highly stable trityl cation generated during deprotection can sometimes be problematic, as it is electrophilic and can react with other nucleophiles present in the reaction mixture. To prevent this, "cation scavengers" such as triethylsilane (Et(_{3})SiH) or thiols are often added to the deprotection mixture to trap the carbocation. total-synthesis.com

For the 4,4'-Dimethoxy-3''-methyltrityl group, its enhanced lability due to the three electron-donating substituents means that very mild acidic conditions would be sufficient for its removal. This is a significant advantage in the synthesis of acid-sensitive compounds.

Chemical Basis of Acid-Catalyzed Cleavage Mechanisms

The removal of a trityl group, such as 4,4'-Dimethoxy-3''-methyltrityl, from a protected alcohol is an acid-catalyzed process that proceeds via a unimolecular nucleophilic substitution (SN1)-type mechanism. total-synthesis.com The reaction is initiated by the interaction of an acid with the ether oxygen, which weakens the carbon-oxygen bond and facilitates its cleavage.

Brønsted Acid Catalysis: In the presence of a Brønsted acid (e.g., trifluoroacetic acid, formic acid), the reaction begins with the protonation of the ether oxygen atom. total-synthesis.com This protonation converts the hydroxyl group of the alcohol into a better leaving group. The subsequent step involves the heterolytic cleavage of the carbon-oxygen bond, resulting in the release of the free alcohol and the formation of a highly stabilized tertiary carbocation—the 4,4'-Dimethoxy-3''-methyltrityl cation. total-synthesis.com

The remarkable stability of this carbocation is the primary reason for the high acid lability of the protecting group. The stability is attributed to:

Resonance Delocalization: The positive charge is extensively delocalized across the three aromatic rings through resonance.

Electron-Donating Groups: The two methoxy groups at the 4 and 4' positions are powerful electron-donating groups. They further stabilize the carbocation by delocalizing the positive charge onto their oxygen atoms via resonance. The introduction of each methoxy group increases the rate of acid-catalyzed hydrolysis by approximately an order of magnitude compared to the parent trityl group.

Inductive Effect: The methyl group at the 3'' position provides additional, albeit weaker, stabilization through a positive inductive effect.

Lewis Acid Catalysis: Alternatively, Lewis acids (e.g., BF₃, ZnBr₂, BCl₃) can be employed to catalyze the deprotection. total-synthesis.comlookchem.com In this mechanism, the Lewis acid coordinates with one of the lone pairs of electrons on the ether oxygen. This coordination polarizes the C-O bond, making it more susceptible to cleavage and facilitating the departure of the alcohol to form the stable trityl cation. total-synthesis.com

Due to the formation of this highly stable carbocation intermediate, direct SN2-type displacement at the sterically hindered quaternary carbon is not a viable mechanism for either protection or deprotection. total-synthesis.com

Reagents and Conditions for Facile Trityl Removal in Synthetic Schemes

Common reagents for detritylation are broadly classified as Brønsted acids and Lewis acids.

| Reagent Class | Specific Reagent | Typical Conditions and Notes |

| Brønsted Acids | Trifluoroacetic Acid (TFA) | A strong acid, often used in dilute solutions (e.g., 1-3% in dichloromethane) for rapid and complete deprotection. commonorganicchemistry.comiris-biotech.de |

| Dichloroacetic Acid (DCA) | Commonly used in oligonucleotide synthesis, often as a 3% solution in an inert solvent like dichloromethane. ias.ac.in | |

| Formic Acid / Acetic Acid | Weaker acids that allow for more selective deprotection. An 80% solution of acetic acid can cleave dimethoxytrityl ethers while leaving more robust protecting groups like silyl (B83357) ethers intact. total-synthesis.comhighfine.com | |

| Hydrochloric Acid (HCl) | Can be used in various solvents, including dehydrated toluene (B28343) via phase-transfer catalysis for enhanced reactivity at ambient temperatures. researchgate.net | |

| Lewis Acids | Boron Trichloride (BCl₃) | A powerful Lewis acid that can effect smooth deprotection at low temperatures (e.g., -30 °C) in very short reaction times (e.g., 10 minutes). lookchem.com |

| Zinc Bromide (ZnBr₂) | A milder Lewis acid that can be used for certain substrates, particularly in carbohydrate chemistry where neighboring group participation can be leveraged. total-synthesis.com | |

| Diethylaluminum Chloride | Has been investigated for detritylation, though it may lead to mixtures of products in some cases. lookchem.com |

A critical consideration during deprotection is the fate of the resulting trityl cation. This cation is a potent electrophile and can react with other nucleophiles present in the reaction mixture, leading to undesired side products. To prevent this, "scavengers" such as triethylsilane (TES) or water are often added to the reaction to trap the carbocation as it forms. sigmaaldrich.com

Strategies for Orthogonal Protecting Group Schemes

A key concept in complex multi-step synthesis is "orthogonality," which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.debham.ac.uk The acid-labile nature of the 4,4'-Dimethoxy-3''-methyltrityl group makes it an excellent component in orthogonal protection strategies, particularly in combination with groups that are stable to acid but labile to other conditions.

This allows for the sequential unmasking of different hydroxyl groups within a molecule, enabling site-specific modifications. For example, a primary alcohol can be protected with a trityl group, while secondary alcohols are protected with groups from a different orthogonal class.

The following table illustrates common orthogonal pairings with trityl ethers:

| Orthogonal Partner Group | Class | Removal Condition for Partner | Trityl Group Stability | Example Application |

| tert-Butyldimethylsilyl (TBDMS) | Silyl Ether | Fluoride (B91410) source (e.g., TBAF in THF) | Stable | Allows selective deprotection of a silyl ether with fluoride while the trityl ether remains, or vice-versa with acid. lookchem.com |

| Benzyl (Bn) | Benzyl Ether | Catalytic Hydrogenation (H₂, Pd/C) | Stable | The trityl group can be removed with acid, leaving the benzyl group intact for later removal by hydrogenolysis. lookchem.com |

| Acetyl (Ac) / Benzoyl (Bz) | Ester | Base-mediated hydrolysis (e.g., K₂CO₃/MeOH, NH₃) | Stable | Enables removal of ester groups under basic conditions without affecting the acid-labile trityl ether. highfine.com |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Carbamate | Base (e.g., Piperidine (B6355638) in DMF) | Stable | Widely used in peptide and oligosaccharide synthesis where the base-labile Fmoc group is removed repeatedly while the acid-labile trityl group remains until the final deprotection step. iris-biotech.deuniversiteitleiden.nl |

By employing such strategies, chemists can design elegant and efficient synthetic routes. For instance, in a polyol, a primary hydroxyl can be selectively protected with the sterically demanding 4,4'-Dimethoxy-3''-methyltrityl chloride. Other hydroxyls can then be protected with benzyl ethers. The trityl group can be selectively removed with mild acid to allow for modification at the primary position, and the benzyl groups can be removed at a later stage via hydrogenation. lookchem.combham.ac.uk This level of control is indispensable for the synthesis of intricate natural products and their analogues.

Iv. Advanced Applications of 4,4 Dimethoxy 3 Methyltrityl Alcohol in Complex Molecular Synthesis

Central Role in Solid-Phase Oligonucleotide Synthesis

The automated, solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method is the standard for producing custom DNA and RNA sequences. This process relies on a cyclical series of chemical reactions, where the DMT group, derived from 4,4'-Dimethoxy-3''-methyltrityl alcohol, plays a critical and indispensable role.

In the synthesis of oligonucleotides, it is crucial to control the direction of chain elongation. This is achieved by protecting reactive groups on the nucleoside monomers. The 5'-hydroxyl group of the sugar moiety is protected by the bulky 4,4'-dimethoxytrityl (DMT) group. bachem.commdpi.com This protection prevents unwanted side reactions and ensures that the oligonucleotide chain grows specifically from the 3' to the 5' direction. tu-darmstadt.denih.gov The DMT group is favored due to its specific reactivity with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group, largely due to steric hindrance which makes the 5'-OH more accessible. mdpi.com

The synthesis cycle begins with a nucleoside bound to a solid support, typically controlled pore glass (CPG) or polystyrene, with its 5'-DMT group intact. mdpi.com This initial DMT group prevents polymerization during the functionalization of the support resin. tu-darmstadt.denih.gov Each subsequent nucleoside phosphoramidite added to the growing chain also carries a 5'-DMT protecting group. peptide.com

| Protecting Group | Protected Group | Purpose in Oligonucleotide Synthesis |

| 4,4'-Dimethoxytrityl (DMT) | 5'-Hydroxyl of nucleoside | Prevents self-polymerization and directs chain growth in the 3' to 5' direction. bachem.comtu-darmstadt.denih.gov |

| Benzoyl (Bz), Isobutyryl (iBu) | Exocyclic amino groups of bases (A, C, G) | Prevents side reactions at the nucleobases during the coupling steps. bachem.com |

| 2-Cyanoethyl (CE) | Phosphate (B84403) group | Protects the phosphate linkage during synthesis. bachem.com |

The elongation of the oligonucleotide chain is a cyclical process, with each cycle adding one nucleotide. A key step in this cycle is the removal of the 5'-DMT group, a reaction known as detritylation. nih.gov

The DMT group is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions. peptide.compeptide.com The synthesis cycle initiates with the removal of the 5'-DMT group from the support-bound nucleoside using a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. nih.govpreprints.org

The release of the DMT+ cation provides a convenient and powerful tool for monitoring the efficiency of the synthesis in real-time. The DMT+ cation has a strong absorbance in the visible spectrum, typically around 498 nm, and its orange color is a visual indicator of a successful deprotection step. tu-darmstadt.de

By measuring the absorbance of the DMT+ cation released in each cycle, the coupling efficiency can be determined. This allows for an immediate assessment of the synthesis progress. A drop in absorbance indicates a failure in the preceding coupling step, enabling the operator to interrupt the synthesis if necessary, thus preserving valuable reagents. In addition to spectrophotometric monitoring, the conductive properties of the trityl cation can also be measured to provide real-time quantitative analysis of the detritylation step. This method offers a more automated and less error-prone alternative to traditional UV/VIS spectroscopy.

| Monitoring Method | Parameter Measured | Wavelength/Principle | Application |

| Spectrophotometry | Absorbance of DMT+ cation | ~498 nm | Real-time monitoring of coupling efficiency. |

| Conductivity | Conductance of DMT+ cation | Electrical conductivity | Automated, real-time quantitation of detritylation. |

Despite the high efficiency of the coupling reaction (typically >98%), a small fraction of the 5'-hydroxyl groups may fail to react with the incoming phosphoramidite monomer. If these unreacted hydroxyl groups are not blocked, they will be available to couple in subsequent cycles, leading to the formation of "failure sequences" or "n-1" oligomers, which are difficult to separate from the desired full-length product.

To prevent the elongation of these abortive sequences, a "capping" step is introduced after the coupling reaction. nih.gov This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. mdpi.com The most common capping reagents are a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI). nih.govmdpi.com Acetic anhydride and NMI react to form a highly reactive intermediate that rapidly acetylates any free 5'-hydroxyl groups. nih.gov This ensures that only the full-length oligonucleotides are synthesized, simplifying the subsequent purification process.

The Detritylation Cycle in Oligonucleotide Elongation

Broader Utility as an Intermediate for Complex Biomolecule Construction (e.g., Peptides, Nucleotides, and Carbohydrates)

The utility of the trityl group, and by extension 4,4'-dimethoxytrityl alcohol as its precursor, is not confined to oligonucleotide synthesis. The principles of using the DMT group as a protecting group are applicable to other classes of biomolecules that require the selective protection of hydroxyl or other functional groups.

The trityl group and its derivatives are widely used in peptide chemistry for the protection of the side chains of certain amino acids, such as cysteine, serine, and threonine. While the standard DMT group is often too acid-labile for many solid-phase peptide synthesis (SPPS) protocols, more robust trityl derivatives are employed. However, the fundamental chemistry of protection and deprotection is analogous.

In carbohydrate chemistry, the selective protection of multiple hydroxyl groups of varying reactivity is a significant challenge. Trityl groups are valuable for the regioselective protection of primary hydroxyl groups in monosaccharides and their derivatives. This allows for subsequent chemical modifications at other positions of the sugar ring.

Furthermore, derivatives of 4,4'-dimethoxytrityl alcohol can be functionalized to serve as intermediates for creating complex molecular architectures. For instance, modified trityl groups can act as cleavable cross-linking moieties or as tags for combinatorial synthesis. The stable nature of the trityl cation also makes it a useful marker in mass spectrometry applications.

| Biomolecule Class | Application of Trityl/DMT Group | Protected Functional Group |

| Peptides | Side-chain protection | Thiol (Cysteine), Hydroxyl (Serine, Threonine) |

| Carbohydrates | Regioselective protection | Primary Hydroxyls |

| Nucleotides (non-standard) | Modified base/sugar protection | Hydroxyl, Amino groups |

Integration into Modified Oligonucleotide Synthesis for Specialized Research Applications

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a highly refined and automated process. nih.govatdbio.com A key feature of this methodology is the use of the 5'-O-DMT group, which is removed at the beginning of each synthesis cycle to free the 5'-hydroxyl for coupling with the next phosphoramidite monomer. sigmaaldrich.com The 4,4'-Dimethoxy-3''-methyltrityl group functions within this same paradigm as a 5'-hydroxyl protecting group. Its utility lies in its predictable, acid-labile nature, which is essential for the stepwise, high-yield construction of custom DNA and RNA sequences. umich.eduumich.edu

The introduction of fluorine atoms into oligonucleotides is a critical strategy for developing therapeutic agents and molecular probes, as fluorine can enhance metabolic stability, binding affinity, and provide a sensitive reporter for ¹⁹F NMR studies. nih.govnih.gov The synthesis of these modified oligonucleotides can be achieved by incorporating building blocks containing fluorine or by post-synthetic conjugation.

While direct evidence for the specific use of 4,4'-Dimethoxy-3''-methyltrityl alcohol in the synthesis of fluorine-tagged oligonucleotides is not prominent in the literature, its role can be understood within the standard synthetic framework. In this context, it would serve as the 5'-protecting group on a nucleoside phosphoramidite that has been pre-modified with a fluorine-containing moiety on the nucleobase or sugar.

A related strategy involves the use of structurally similar, but functionally different, fluorinated trityl analogues. For instance, the 5'-O-[4,4'-dimethoxy-4''-(1H,1H,2H,2H-perfluorodecyl)trityl] group has been developed as a specialized end-modifier. nih.gov This fluorous tag, attached at the final stage of synthesis, facilitates the purification and isolation of the desired full-length oligonucleotide from failure sequences through fluorous solid-phase extraction. nih.gov This highlights a trend of modifying the trityl group itself to impart new functionalities for purification and analysis, a strategy distinct from its traditional role as a simple protecting group.

Table 1: Comparison of Trityl Groups in Oligonucleotide Modification

| Trityl Derivative | Primary Application | Key Feature |

|---|---|---|

| 4,4'-Dimethoxytrityl (DMT) | 5'-Hydroxyl Protection | Standard acid-labile group for iterative synthesis. sigmaaldrich.com |

| 4,4'-Dimethoxy-3''-methyltrityl | 5'-Hydroxyl Protection | Potentially increased acid lability for faster deprotection. |

| Fluorous-Tagged DMT | Purification Handle | Enables fluorous affinity purification of oligonucleotides. nih.gov |

The chemical synthesis of oligonucleotides offers the unique advantage of allowing for the site-specific introduction of a wide array of functional groups, such as fluorophores, quenchers, biotin, and reactive linkers for conjugation to other molecules. nih.govnih.gov The 4,4'-Dimethoxy-3''-methyltrityl group plays a crucial, albeit indirect, role in these modifications.

The most common strategy for functionalization is post-synthetic modification, which occurs after the oligonucleotide chain has been fully assembled. In a typical "trityl-on" purification protocol, the final 5'-terminal protecting group is left in place. This lipophilic handle allows the full-length product to be easily separated from shorter, "trityl-off" failure sequences by reverse-phase chromatography. Subsequent removal of the trityl group then exposes a unique, reactive 5'-hydroxyl group on the purified oligonucleotide. This hydroxyl group serves as a primary attachment point for introducing various functional moieties. nih.govnih.gov

Alternatively, specialized phosphoramidites containing protected functional groups (e.g., amino or thiol linkers) can be incorporated at any position within the sequence. nih.gov In these cases, the 4,4'-Dimethoxy-3''-methyltrityl group would be used to protect the 5'-hydroxyl of these specialized monomers during their synthesis and incorporation into the oligonucleotide chain.

Contribution to Solid-Phase Peptide Synthesis Methodologies

Trityl-based protecting groups are widely used in SPPS, but their specific structures are chosen based on their acid lability to ensure orthogonality with the N-terminal protecting group.

2-Chlorotrityl (2-Clt) Resins: These are highly acid-sensitive resins used for anchoring the first amino acid. They allow for the cleavage of the completed peptide under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups. beilstein-journals.orgspringernature.com

Trityl (Trt) Group: The parent trityl group is significantly more stable to acid than its methoxy-substituted counterparts. It is commonly used for the side-chain protection of Cysteine (Cys), Asparagine (Asn), Glutamine (Gln), and Histidine (His) in Fmoc-SPPS. beilstein-journals.org

4-Methyltrityl (Mtt) Group: This group is more acid-labile than Trt and is used for the orthogonal protection of the side chains of Lysine (Lys) or Histidine (His). It can be selectively removed using dilute trifluoroacetic acid (TFA), leaving other protecting groups intact, which allows for site-specific modifications like branching or labeling on the peptide backbone. beilstein-journals.orgspringernature.com

The 4,4'-Dimethoxy-3''-methyltrityl group, like the standard DMT group, is generally considered too acid-labile for direct application in standard Fmoc-SPPS protocols. The repeated piperidine (B6355638) treatments for Fmoc removal are basic, but the final cleavage from the resin and removal of side-chain protecting groups typically involves strong acid (e.g., >90% TFA), conditions under which the DMT group is instantly cleaved. beilstein-journals.org More importantly, its high sensitivity would not provide orthogonality in strategies that use other acid-labile groups. While there are niche applications for highly acid-labile protecting groups, the specific use of 4,4'-Dimethoxy-3''-methyltrityl alcohol in mainstream SPPS methodologies is not well-documented. Its utility in this field is limited compared to other specifically tuned trityl derivatives.

Table 2: Applications of Trityl Derivatives in Solid-Phase Peptide Synthesis (SPPS)

| Trityl Derivative | Role in SPPS | Lability Condition |

|---|---|---|

| 2-Chlorotrityl (2-Clt) | Resin Linker | Cleaved by dilute acid (e.g., 1% TFA). beilstein-journals.orgspringernature.com |

| Trityl (Trt) | Side-Chain Protection (Cys, His, Asn, Gln) | Stable to mild acid; cleaved by strong TFA. beilstein-journals.org |

| 4-Methyltrityl (Mtt) | Orthogonal Side-Chain Protection (Lys, His) | Cleaved by dilute acid (e.g., 1-5% TFA). beilstein-journals.org |

| 4,4'-Dimethoxytrityl (DMT) | Not commonly used | Highly acid-labile; lacks orthogonality in standard SPPS. |

V. Mechanistic Investigations and Reactivity Profiles of 4,4 Dimethoxy 3 Methyltrityl Alcohol

Nucleophilic Reactivity of the Alcohol Moiety in Organic Transformations

The hydroxyl group of 4,4'-Dimethoxy-3''-methyltrityl alcohol exhibits very low nucleophilicity in organic transformations. This diminished reactivity is primarily a consequence of severe steric hindrance. libretexts.orgmasterorganicchemistry.com The three bulky aromatic rings attached to the tertiary carbon atom effectively shield the oxygen's lone pairs, impeding their ability to attack electrophilic centers. libretexts.orgnih.gov This phenomenon is common to sterically hindered tertiary alcohols, such as tert-butanol, which are known to be significantly less potent nucleophiles compared to less hindered primary or secondary alcohols. libretexts.orgstackexchange.com

Consequently, reactions that rely on the nucleophilic character of the alcohol, such as direct SN2-type substitutions on alkyl halides (Williamson ether synthesis), are generally not feasible with this substrate. msu.edu The bulky nature of the trityl group acts as a "protective umbrella," limiting the availability of the hydroxyl group for reactions that require activation prior to nucleophilic substitution. nih.gov Any reaction involving the alcohol moiety typically proceeds through alternative pathways that circumvent the need for direct nucleophilic attack by the sterically congested hydroxyl group, most notably via the formation of the trityl cation. total-synthesis.comnih.gov

Formation and Stability of Carbocationic Intermediates Derived from Trityl Alcohols

The defining characteristic of 4,4'-Dimethoxy-3''-methyltrityl alcohol is its facile conversion under acidic conditions into a highly stabilized tertiary carbocation. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent departure of water generates the 4,4'-Dimethoxy-3''-methyltrityl cation. askfilo.comvaia.com

This carbocation's exceptional stability is a direct result of the extensive delocalization of the positive charge across the three aromatic rings. researchgate.net The stability is significantly enhanced by the powerful electron-donating effects of the two para-methoxy groups. total-synthesis.com These groups donate electron density to the carbocationic center via the mesomeric effect, effectively dispersing the positive charge. The addition of electron-donating substituents to the phenyl rings of trityl alcohols dramatically increases the stability of the resulting carbocations. For instance, the introduction of just one p-methoxy group can increase the rate of deprotection (a process involving carbocation formation) by a factor of ten compared to the unsubstituted trityl group. total-synthesis.com

Table 1: Comparative Stability (pK R+) of Substituted Trityl Cations

| Carbocation | Substituents | Relative Stability Trend | Reference |

|---|---|---|---|

| Trityl (Triphenylmethyl) | None | Base | researchgate.net |

| 4-Methoxytrityl (MMT) | One 4-OCH₃ | More stable | total-synthesis.com |

| 4,4'-Dimethoxytrityl (DMT) | Two 4-OCH₃ | Significantly more stable | total-synthesis.comnih.gov |

| 4,4',4''-Trimethoxytrityl | Three 4-OCH₃ | Extremely stable | researchgate.net |

The data trend indicates that each additional methoxy (B1213986) group substantially increases the carbocation's stability. The 4,4'-Dimethoxy-3''-methyltrityl cation, with two methoxy groups and an additional electron-donating methyl group, is therefore considered a highly stable carbocationic intermediate. askfilo.comresearchgate.net This high stability dictates its primary role in organic chemistry as a protecting group. acgpubs.org

Mechanistic Pathways in Protection and Deprotection Reactions

The high stability of the 4,4'-Dimethoxy-3''-methyltrityl cation makes its parent alcohol an excellent choice for the protection of primary alcohols, a common application in nucleoside and carbohydrate chemistry. total-synthesis.com

Protection Mechanism: The protection of a primary alcohol (R-OH) typically proceeds via an SN1 mechanism. total-synthesis.comnih.gov The reaction is often carried out using the corresponding trityl chloride in the presence of a non-nucleophilic base like pyridine. total-synthesis.com However, protection can also be achieved starting from the trityl alcohol itself under acidic or Lewis acidic conditions. nih.govacs.org

Formation of the Carbocation: In the presence of an acid catalyst, the hydroxyl group of 4,4'-Dimethoxy-3''-methyltrityl alcohol is protonated. askfilo.com

Loss of Leaving Group: The protonated hydroxyl group departs as a molecule of water, forming the resonance-stabilized 4,4'-Dimethoxy-3''-methyltrityl cation. vaia.com

Nucleophilic Attack: The primary alcohol to be protected acts as a nucleophile, attacking the electrophilic carbocation to form a protonated ether. nih.gov

Deprotonation: A base removes the proton from the newly formed ether linkage, yielding the protected alcohol and regenerating the catalyst.

The bulky nature of the trityl group generally allows for the selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. total-synthesis.comacs.org

Deprotection Mechanism: Deprotection is the reverse of the protection sequence and is also a key feature of this protecting group's utility. It is readily achieved under mild acidic conditions. askfilo.comajchem-a.com

Protonation: A mild acid, such as trichloroacetic acid (TCA) or dilute trifluoroacetic acid (TFA) in an inert solvent like dichloromethane, protonates the ether oxygen of the protected alcohol. askfilo.comvaia.comcommonorganicchemistry.com

Cleavage: The carbon-oxygen bond cleaves, regenerating the original alcohol and forming the highly stable 4,4'-Dimethoxy-3''-methyltrityl cation. This step is the driving force of the reaction and proceeds via an SN1 pathway. askfilo.comvaia.com

Cation Quenching: The liberated carbocation is then quenched by a nucleophile in the medium, such as water or an alcohol, or trapped by a scavenger to prevent re-protection or other side reactions. reddit.com The intense color of the dimethoxytrityl cation can be used to monitor the progress of the deprotection reaction spectrophotometrically. reddit.com

Reactivity as an Alcohol in Esterification Reactions

Direct esterification of 4,4'-Dimethoxy-3''-methyltrityl alcohol with a carboxylic acid under standard Fischer esterification conditions (acid catalysis) is generally inefficient. quora.com The reaction is hampered by two main factors:

Steric Hindrance: The extreme steric bulk around the tertiary hydroxyl group prevents the nucleophilic attack of the alcohol on the protonated carboxylic acid. quora.comresearchgate.net The reactivity of alcohols towards esterification generally follows the order: primary > secondary > tertiary. quora.com

Carbocation Formation: Under the acidic conditions required for Fischer esterification, the alcohol readily dehydrates to form the highly stable carbocation. researchgate.net This competing reaction pathway dominates over the desired esterification.

While methods exist for the esterification of sterically hindered tertiary alcohols, they often require specialized coupling agents or conditions that avoid strongly acidic media. researchgate.netchem-soc.siluxembourg-bio.com For instance, uronium-based coupling agents like COMU have been shown to facilitate the esterification of tert-butyl alcohol, but this still requires the use of a strong, non-nucleophilic base. luxembourg-bio.com However, in the case of 4,4'-Dimethoxy-3''-methyltrityl alcohol, the propensity to form the carbocation remains the overriding feature of its reactivity profile, making direct esterification a challenging and seldom-used transformation.

Vi. Analytical Characterization and Methodologies for 4,4 Dimethoxy 3 Methyltrityl Alcohol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is an indispensable tool in the analysis of trityl compounds. It provides detailed information about the molecular structure, functional groups, and electronic environment of the molecule. For 4,4'-Dimethoxy-3''-methyltrityl alcohol and its derivatives, techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectrophotometry are routinely employed for structural verification and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Trityl Chemistry Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural determination of organic molecules, including 4,4'-Dimethoxy-3''-methyltrityl alcohol. researchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the presence and connectivity of the various functional groups within the molecule.

The ¹H NMR spectrum of 4,4'-Dimethoxy-3''-methyltrityl alcohol would exhibit characteristic signals corresponding to its distinct protons. The protons of the two methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, while the methyl group (-CH₃) on the third phenyl ring would also produce a singlet, but at a different chemical shift. The aromatic protons on the three phenyl rings would generate a complex pattern of signals in the downfield region of the spectrum (typically 7-8 ppm). libretexts.org The single proton of the tertiary alcohol (-OH) group is expected to appear as a broad singlet whose position can vary depending on solvent, concentration, and temperature. libretexts.org The identity of this -OH peak can be confirmed by a "D₂O shake," where adding deuterium (B1214612) oxide to the sample causes the -OH proton to exchange with deuterium, leading to the disappearance of its corresponding signal from the spectrum. libretexts.org

The table below outlines the expected chemical shifts for the key functional groups in 4,4'-Dimethoxy-3''-methyltrityl alcohol.

| Functional Group | Type of Proton | Expected ¹H Chemical Shift (ppm) | Multiplicity |

| Methoxy | -OCH₃ | ~3.8 | Singlet |

| Methyl | Ar-CH₃ | ~2.3 | Singlet |

| Alcohol | -OH | Variable (e.g., 2.0-5.0) | Broad Singlet |

| Aromatic | Ar-H | ~6.8-7.5 | Multiplet |

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the alcohol, the carbons of the methoxy and methyl groups, and the various aromatic carbons.

Spectrophotometric Detection in Oligonucleotide Synthesis

The dimethoxytrityl (DMT) group, a close structural relative of the 4,4'-Dimethoxy-3''-methyltrityl group, is extensively used as a 5'-hydroxyl protecting group in automated solid-phase oligonucleotide synthesis. thermofisher.com A key advantage of this group is that its removal (detritylation) provides a real-time, quantitative measure of the synthesis efficiency. thermofisher.com

This process, often called a "trityl assay," involves the acid-catalyzed cleavage of the trityl group from the growing oligonucleotide chain at the beginning of each coupling cycle. biofabresearch.com In the presence of an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), the colorless trityl alcohol derivative is released as a stable, intensely colored orange trityl cation. biofabresearch.comoup.com This cation exhibits a strong absorbance of light at a specific wavelength, typically around 495-498 nm. oup.comisogen-lifescience.com

The intensity of the color, measured by a UV-Vis spectrophotometer, is directly proportional to the number of trityl molecules released. biofabresearch.com By monitoring the absorbance at each step, it is possible to calculate the stepwise coupling yield, which is a critical parameter for assessing the quality and success of the oligonucleotide synthesis. thermofisher.combiofabresearch.com A consistent and high absorbance reading from cycle to cycle indicates an efficient synthesis, while a drop in absorbance signals a problem with the coupling reaction.

The table below summarizes the key parameters of the spectrophotometric trityl assay.

| Parameter | Description |

| Analyte | Dimethoxytrityl Cation |

| Release Reagent | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an organic solvent |

| Color of Cation | Orange/Red |

| λmax (Wavelength of Max Absorbance) | ~498 nm isogen-lifescience.com |

| Application | Real-time monitoring of stepwise coupling efficiency in oligonucleotide synthesis biofabresearch.comisogen-lifescience.com |

Chromatographic Separation Techniques for Synthetic Mixtures

Chromatography is the cornerstone of purification in modern organic synthesis. researchgate.net For mixtures containing 4,4'-Dimethoxy-3''-methyltrityl alcohol and its derivatives, particularly in the context of oligonucleotide synthesis, chromatographic techniques are essential for isolating the desired product from unreacted starting materials, failure sequences, and other byproducts.

High-Performance Liquid Chromatography (HPLC) Applications in Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of synthetic oligonucleotides. d-nb.infonih.gov A common strategy involves performing the synthesis with the 5'-trityl group remaining on the final, full-length product. This "trityl-on" approach leverages the significant hydrophobicity of the trityl group to achieve efficient separation.

The technique of choice is typically reversed-phase HPLC (RP-HPLC). oup.com In this method, the crude synthetic mixture is passed through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, often a mixture of aqueous buffer and an organic solvent like acetonitrile, is used for elution. oup.com

The separation principle is based on hydrophobicity:

The desired "trityl-on" full-length oligonucleotide is highly hydrophobic due to the bulky, non-polar trityl group and is strongly retained by the stationary phase.

Shorter, "failure sequences" that were capped during synthesis lack the 5'-trityl group and are therefore much more polar. They interact weakly with the stationary phase and elute from the column early in the process.

After all the failure sequences have been washed away, the concentration of the organic solvent in the mobile phase is increased, causing the desired "trityl-on" product to detach from the column and be collected as a purified fraction.

The collected product is then chemically treated to remove the trityl group before use. thermofisher.com

The table below outlines a generic protocol for trityl-on RP-HPLC purification.

| Parameter | Typical Conditions |

| Chromatography Mode | Reversed-Phase (RP) |

| Stationary Phase (Column) | Octadecylsilane (C18) or Octylsilane (C8) bonded silica (B1680970) |

| Mobile Phase A | Aqueous buffer (e.g., Triethylammonium acetate, TEAA) |

| Mobile Phase B | Acetonitrile (ACN) |

| Elution Method | Gradient elution (increasing percentage of Mobile Phase B over time) |

| Detection | UV Absorbance at 260 nm (for the oligonucleotide) |

Advanced Chromatographic Methodologies for Complex Reaction Mixtures

While RP-HPLC is a dominant technique, other advanced and complementary chromatographic methods are employed for analyzing and purifying complex mixtures containing trityl derivatives.

Solid-Phase Extraction (SPE): This technique operates on the same principle as trityl-on RP-HPLC but is often used for more rapid, lower-resolution purifications. The crude mixture is loaded onto a cartridge containing a reversed-phase sorbent. A series of wash steps removes polar impurities, followed by elution of the trityl-on product. SPE is faster than HPLC and can be performed in parallel on multiple samples, but typically achieves lower purity.

Ion-Exchange Chromatography (IEX): This HPLC mode separates molecules based on their net charge rather than hydrophobicity. d-nb.info Since oligonucleotides are polyanions (due to the phosphate (B84403) backbone), their retention on an anion-exchange column is proportional to their length (i.e., total charge). Longer oligonucleotides are retained more strongly and elute at higher salt concentrations. IEX is highly effective for separating oligonucleotides of different lengths and can resolve failure sequences that may be difficult to separate by RP-HPLC alone. d-nb.info

Hyphenated Techniques (e.g., HPLC-MS): For unambiguous identification of components in a complex mixture, HPLC is often coupled directly to a mass spectrometer (MS). nih.gov As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This provides precise molecular weight information for each peak in the chromatogram, allowing for confident identification of the desired product and characterization of impurities. nih.gov

The following table compares these chromatographic methodologies.

| Technique | Separation Principle | Primary Application | Advantages |

| RP-HPLC (Trityl-On) | Hydrophobicity | High-resolution purification of the final product from failure sequences. | High purity, well-established methodology. |

| Solid-Phase Extraction (SPE) | Hydrophobicity | Rapid, parallel purification of multiple samples. | Fast, high-throughput, cost-effective. |

| Ion-Exchange (IEX) HPLC | Net Charge | Separation of oligonucleotides by length; purification of trityl-off mixtures. d-nb.info | Excellent resolution based on chain length. |

| HPLC-Mass Spectrometry (HPLC-MS) | Separation (by HPLC) plus Mass Detection | Identification and characterization of all components in a mixture. nih.gov | Provides molecular weight confirmation for each separated peak. |

Q & A

Q. What are the primary synthetic routes for 4,4'-Dimethoxy-3''-methyltrityl alcohol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation using trityl chloride derivatives. For example, fluorinated analogs (e.g., 4,4'-Dimethoxy-3''-fluorotrityl alcohol) are synthesized by substituting halogens in trityl halides with methoxy and methyl groups under anhydrous conditions using catalysts like AlCl₃ . Reaction temperature (< 0°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and yield, with yields ranging from 60% to 85% depending on steric hindrance from the methyl group .

Q. Which spectroscopic techniques are most effective for characterizing 4,4'-Dimethoxy-3''-methyltrityl alcohol?

Key methods include:

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃) and methyl (-CH₃) substituents. Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), while methoxy groups resonate as singlets (δ ~3.8 ppm) .

- FTIR : Strong absorption bands at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~3400 cm⁻¹ (O-H stretch of alcohol) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., ~330–350 Da for trityl derivatives) .

Q. How does the stability of 4,4'-Dimethoxy-3''-methyltrityl alcohol compare to other trityl alcohols under acidic conditions?

The methyl and methoxy groups enhance steric protection of the trityl core, improving stability in mildly acidic environments (pH 4–6) compared to non-substituted trityl alcohols. However, prolonged exposure to strong acids (e.g., HCl in dioxane) cleaves the trityl group, forming benzhydryl byproducts. Stability studies should include kinetic monitoring via HPLC to track degradation .

Advanced Research Questions

Q. What methodological challenges arise in quantifying trace impurities of 4,4'-Dimethoxy-3''-methyltrityl alcohol in complex matrices?

Impurity profiling requires solid-phase extraction (SPE) followed by HPLC-MS/MS with multiple reaction monitoring (MRM). For example, co-eluting isomers (e.g., 4,4'-Dimethoxy-4''-fluorotrityl alcohol) can be resolved using C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Detection limits as low as 0.1 ng/mL are achievable with internal standards like deuterated analogs .

Q. How can computational modeling predict the reactivity of 4,4'-Dimethoxy-3''-methyltrityl alcohol in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distribution at the trityl carbon. The methyl group at the 3'' position creates steric hindrance, reducing nucleophilic attack rates by ~30% compared to unsubstituted trityl alcohols. Solvent effects (e.g., dielectric constant of DMF) further modulate transition-state energies .

Q. What are the key degradation products of 4,4'-Dimethoxy-3''-methyltrityl alcohol under oxidative stress, and how are they identified?

Oxidative degradation via hydroxyl radicals (•OH) generates 4,4'-dimethoxybenzoic acid and 3-methyl-1,2-dihydroxybenzene , identified using LC-QTOF-MS with accurate mass (< 2 ppm error). Isotopic labeling (¹³C-methyl) and tandem MS/MS fragmentation confirm structural assignments .

Q. How does the compound interact with polymeric matrices in solid-phase synthesis applications?

In polymer-supported synthesis, the trityl group acts as a reversible protecting group for alcohols. Swelling studies in cross-linked poly(vinyl alcohol) (PVA) matrices show ~20% higher loading efficiency compared to non-methoxy analogs due to improved hydrophobicity. Stability is assessed via FTIR monitoring of trityl-O vibrational bands .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.